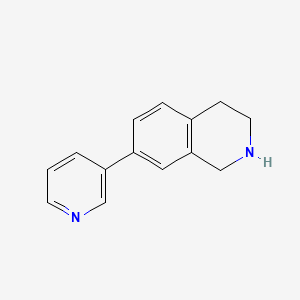
7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyridine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its presence in various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method includes the Henry reaction followed by reduction, Nef reaction, and reductive amination . The Henry reaction produces nitroalkenes, which are then reduced to amino alcohols. The Nef reaction converts nitro compounds to carbonyl compounds, which are then subjected to reductive amination to form the desired tetrahydroisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and neuroprotective agent.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the pyridine ring.
Pyridine: Contains the pyridine ring but lacks the tetrahydroisoquinoline structure.
Quinoline: Similar to isoquinoline but with a different ring fusion pattern.
Uniqueness: 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is unique due to its combined pyridine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components .
Eigenschaften
Molekularformel |
C14H14N2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H14N2/c1-2-13(9-15-6-1)12-4-3-11-5-7-16-10-14(11)8-12/h1-4,6,8-9,16H,5,7,10H2 |
InChI-Schlüssel |
QPECSDHEUBLAOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=CC(=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














